molecular formula C10H13ClO3 B13598992 (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13598992
M. Wt: 216.66 g/mol
InChI Key: SVDVSPGNBRTKHY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom This compound features a phenyl ring substituted with chlorine and two methoxy groups, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4,5-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The chiral resolution can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.

    Reduction: 3-chloro-4,5-dimethoxyphenylethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-chloro-4,5-dimethoxybenzyl alcohol: Lacks the chiral center and may have different reactivity and applications.

    3-chloro-4,5-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an alcohol, leading to different chemical behavior.

Uniqueness

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6,12H,1-3H3/t6-/m1/s1

InChI Key

SVDVSPGNBRTKHY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)Cl)OC)OC)O

Origin of Product

United States

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